molecular formula C19H19NO3 B4106186 1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

Cat. No.: B4106186
M. Wt: 309.4 g/mol
InChI Key: ZBSCZXCLDVDIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a mesityl group attached to the isochromene core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves the condensation of mesityl amine with an appropriate isochromene derivative. One common method involves the reaction of mesityl amine with 3,4-dihydro-1H-isochromene-1,3-dione under acidic or basic conditions to form the desired carboxamide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The mesityl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the mesityl ring or the isochromene core.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Isochromene derivatives, including this compound, have shown promise as bioactive agents with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The mesityl group may enhance the compound’s ability to interact with biological membranes or proteins, thereby modulating their function. Additionally, the isochromene core may participate in redox reactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-1-oxo-1H-isochromene-3-carboxamide: A closely related compound with similar structural features.

    3,4-dihydro-1H-isochromene-1,3-dione: A precursor in the synthesis of 1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE.

    Mesityl amine: A key reagent used in the synthesis of the target compound.

Uniqueness

This compound stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties

Properties

IUPAC Name

1-oxo-N-(2,4,6-trimethylphenyl)-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)20-18(21)16-10-14-6-4-5-7-15(14)19(22)23-16/h4-9,16H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSCZXCLDVDIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
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1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
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1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
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1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
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1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE
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1-OXO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE

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